molecular formula C21H17Cl2N5O4 B456587 [3-(3,4-dichlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone

[3-(3,4-dichlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone

Cat. No.: B456587
M. Wt: 474.3g/mol
InChI Key: UGNZEUGYQBTRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(3,4-dichlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3,4-dichlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the dichlorophenyl and pyrazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, nitrating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(3,4-dichlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

[3-(3,4-dichlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [3-(3,4-dichlorophenyl)-5-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl](1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C21H17Cl2N5O4

Molecular Weight

474.3g/mol

IUPAC Name

[5-(3,4-dichlorophenyl)-3-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]-(1-ethyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C21H17Cl2N5O4/c1-2-26-11-18(28(31)32)20(25-26)21(30)27-17(13-5-3-4-6-19(13)29)10-16(24-27)12-7-8-14(22)15(23)9-12/h3-9,11,17,29H,2,10H2,1H3

InChI Key

UGNZEUGYQBTRAX-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C(=O)N2C(CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4O)[N+](=O)[O-]

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N2C(CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C4=CC=CC=C4O)[N+](=O)[O-]

Origin of Product

United States

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